molecular formula C13H9FN2 B8152240 5-(3-fluorophenyl)-1h-pyrrolo[2,3-b]pyridine

5-(3-fluorophenyl)-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B8152240
M. Wt: 212.22 g/mol
InChI Key: QMUWPJYVPWKHDH-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that contains both pyrrole and pyridine rings. The presence of a fluorophenyl group adds to its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluorobenzaldehyde with pyrrole under acidic conditions to form the intermediate, which is then cyclized to yield the target compound . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the fluorophenyl group onto the pyrrolo[2,3-b]pyridine scaffold .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring, resulting in partially or fully reduced products.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

Chemistry: In chemistry, 5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in biological and medicinal research. It is being investigated for its potential as an anticancer agent, due to its ability to interact with specific molecular targets involved in cancer cell proliferation. Additionally, it may have applications in the treatment of neurological disorders, given its potential to modulate certain neurotransmitter pathways .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and other desirable characteristics .

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. In cancer research, it has been found to inhibit certain kinases that are crucial for cancer cell survival and proliferation. This inhibition leads to the disruption of signaling pathways, ultimately resulting in cancer cell death .

In neurological research, the compound may act on neurotransmitter receptors or transporters, modulating their activity and influencing neural signaling. This can have therapeutic implications for conditions such as depression, anxiety, and other neurological disorders .

Comparison with Similar Compounds

  • 5-(2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine

Comparison: Compared to its analogs, 5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine exhibits unique properties due to the position of the fluorine atom on the phenyl ring. This positional difference can influence the compound’s electronic distribution, reactivity, and interaction with biological targets. For instance, the 3-fluorophenyl derivative may have enhanced binding affinity to certain enzymes or receptors compared to the 2- or 4-fluorophenyl derivatives .

Properties

IUPAC Name

5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-12-3-1-2-9(7-12)11-6-10-4-5-15-13(10)16-8-11/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUWPJYVPWKHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=C3C(=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of chloride 6 (5.23 g, 21.3 mmol), 10% Pd/C (2.7 g), Et3N (3.6 mL, 25.8 mmol) in THF:MeOH=5:1 (180 mL) was stirred under H2 overnight. More 10% Pd/C (1.3 g) was added and stirring was continued for 3 h. Catalyst was removed by filtration and the solution was concentrated to dryness in vacuum. The residue was purified by SGC with CH2Cl2:AcOEt as eluent in gradient (up to 20% AcOEt) to afford 7 (5.23 g, 88%), greenish powder. 1H NMR (400 MHz, CDCl3) δ 6.59 (dd, J=3.5, 2.0 Hz, 1H), 7.04-7.10 (m, 1H), 7.33-7.37 (m, 1H), 7.40-7.48 (m, 3H), 8.14 (d, J=2.1 Hz, 1H), 8.57 (d, J=2.1 Hz, 1H), 9.91 (bs, 1H).
Name
chloride
Quantity
5.23 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2.7 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.3 g
Type
catalyst
Reaction Step Three
Name
Yield
88%

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